molecular formula C17H16ClNO B11434045 4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11434045
M. Wt: 285.8 g/mol
InChI Key: QTXMBAUARHYTHB-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinolinone family It features a quinolinone core structure substituted with a 4-chlorophenyl group at the 4-position and two methyl groups at the 7 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 2,3-dimethylphenylacetic acid.

    Cyclization: The key step involves the cyclization of these starting materials under acidic conditions to form the quinolinone core.

    Substitution: The 4-chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Final Steps: The final product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Friedel-Crafts acylation and alkylation reactions are performed using catalysts like aluminum chloride and boron trifluoride.

Major Products

The major products formed from these reactions include various substituted quinolinone and dihydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.

    Pathways Involved: It affects signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenyl)-7,8-dimethylquinolin-2(1H)-one: Lacks the dihydro moiety.

    4-(4-chlorophenyl)-3,4-dihydroquinolin-2(1H)-one: Lacks the methyl groups at positions 7 and 8.

    4-(4-bromophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one: Substitutes chlorine with bromine.

Uniqueness

4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the methyl groups at positions 7 and 8 enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C17H16ClNO/c1-10-3-8-14-15(12-4-6-13(18)7-5-12)9-16(20)19-17(14)11(10)2/h3-8,15H,9H2,1-2H3,(H,19,20)

InChI Key

QTXMBAUARHYTHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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